molecular formula C8H9N3 B1282294 2-(Dimethylamino)isonicotinonitrile CAS No. 80882-52-6

2-(Dimethylamino)isonicotinonitrile

Cat. No.: B1282294
CAS No.: 80882-52-6
M. Wt: 147.18 g/mol
InChI Key: MYTZNZISOYDPSD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Dimethylamino)isonicotinonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(Dimethylamino)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

2-(Dimethylamino)isonicotinonitrile can be compared with other similar compounds, such as:

  • 2-(Dimethylamino)benzonitrile
  • 2-(Dimethylamino)pyridine
  • 2-(Dimethylamino)phenylacetonitrile

These compounds share structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific interactions and uses in research .

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTZNZISOYDPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521845
Record name 2-(Dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80882-52-6
Record name 2-(Dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)pyridine-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10 g. (72 mmoles) of 2-chloroisonicotinonitrile, 30 ml. of tetrahydrofuran, 100 ml. of toluene and 20 ml. (0.3 mole) of dimethylamine was placed in a steel bomb and heated at 190° C. for 4 hours. The bomb was cooled and the mixture removed and filtered. The residue, remaining after the filtrate was concentrated, was dissolved in water, which was subsequently extracted with ether (3×40 ml.). The combined extracts were dried and concentrated to the crude product. Recrystallization from petroleum ether gave 7.4 g. (69%) of the pure product, m.p. 63°-66° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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